Methyl 4-(3-methylphenyl)-4-oxobutanoate
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Overview
Description
Methyl 4-(3-methylphenyl)-4-oxobutanoate is an organic compound with a molecular formula of C12H14O3 It is a derivative of butanoic acid and contains a methyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(3-methylphenyl)-4-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 4-(3-methylphenyl)-4-oxobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-methylphenyl)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of 4-(3-methylphenyl)-4-oxobutanoic acid.
Reduction: Formation of 4-(3-methylphenyl)-4-hydroxybutanoate.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Methyl 4-(3-methylphenyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(3-methylphenyl)-4-oxobutanoate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-phenyl-4-oxobutanoate
- Methyl 4-(4-methylphenyl)-4-oxobutanoate
- Ethyl 4-(3-methylphenyl)-4-oxobutanoate
Uniqueness
Methyl 4-(3-methylphenyl)-4-oxobutanoate is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl 4-(3-methylphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9-4-3-5-10(8-9)11(13)6-7-12(14)15-2/h3-5,8H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONSIBBOGNURFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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